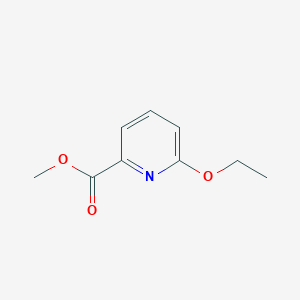

Methyl 6-ethoxypicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-ethoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-8-6-4-5-7(10-8)9(11)12-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZDMTGIQASJLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Methyl 6 Ethoxypicolinate and Its Congeners

Refined Conventional Synthesis Routes for Methyl 6-ethoxypicolinate

Conventional synthesis of methyl 6-ethoxypicolinate typically relies on a two-step process: the regioselective functionalization of a pyridine (B92270) precursor followed by esterification.

Advanced Esterification Techniques and Optimization Studies

The final step in synthesizing methyl 6-ethoxypicolinate is the esterification of 6-ethoxypicolinic acid. The most common and well-established method for this transformation is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). rsc.orggoogle.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. nih.gov

Key to optimizing this process is the efficient removal of water, a byproduct of the reaction, which can be achieved using a Dean-Stark apparatus. mdpi.com The use of a large excess of the alcohol (methanol) also serves to push the equilibrium forward. rsc.org After the reaction, a neutralization step, often with a weak base like sodium bicarbonate, is employed to quench the acid catalyst and remove any unreacted carboxylic acid before purification of the final ester product. google.comnih.gov

While Fischer-Speier esterification is robust, alternative methods offer milder conditions and may be suitable for more sensitive substrates. These can include the use of coupling reagents to activate the carboxylic acid. A patent describes a cyclic process where the strong acid salt of a pyridine carboxylic acid ester itself acts as a recyclable catalyst for the esterification, reducing catalyst cost and simplifying the process. google.com

Table 1: Comparison of Esterification Conditions for Pyridine Carboxylic Acids

| Method | Catalyst | Alcohol | Conditions | Key Features |

| Fischer-Speier | H₂SO₄ or HCl | Methanol | Reflux | Equilibrium-driven; excess alcohol and water removal are key. rsc.orgnih.govmdpi.com |

| Recyclable Catalyst | Strong acid salt of product ester | Methanol | Reflux | Catalyst can be recovered and reused, increasing efficiency. google.com |

Regioselective Functionalization Strategies of the Pyridine Ring

Achieving the desired 2,6-disubstituted pyridine core of methyl 6-ethoxypicolinate requires precise control over the placement of the functional groups. One common strategy begins with a pre-functionalized pyridine, such as 2-methyl-5-ethylpyridine. This starting material can undergo oxidation of the ethyl group to a carboxylic acid, followed by esterification. A patented process describes the oxidation using nitric acid in the presence of sulfuric acid at elevated temperatures. psu.edu

Another powerful approach involves the direct and regioselective introduction of an alkoxy group. For instance, a key intermediate, 6-hydroxypicolinic acid, can be synthesized via microbial hydroxylation of picolinic acid. psu.edu This hydroxy group can then be alkylated to an ethoxy group using an appropriate ethylating agent before the final esterification step.

Alternatively, starting with a di-halogenated pyridine, such as a 2,6-dihalopyridine, allows for sequential and selective substitution reactions. Palladium-catalyzed cross-coupling reactions can be employed to introduce the necessary substituents with high regioselectivity. nih.gov For example, one halogen can be selectively replaced with an ethoxy group via nucleophilic aromatic substitution, followed by a palladium-catalyzed carbonylation of the second halogen in the presence of methanol to form the methyl ester. google.com

Innovative Synthetic Approaches and Green Chemistry Advancements

Modern synthetic chemistry increasingly focuses on developing more sustainable and efficient reactions. For the synthesis of methyl 6-ethoxypicolinate and its analogs, this includes the use of novel catalysts and energy sources.

Catalyst-Mediated Synthesis (e.g., Transition Metal Catalysis)

Transition metal catalysis is a cornerstone of modern organic synthesis, offering highly selective and efficient routes to complex molecules. mdpi.com For the synthesis of 2,6-disubstituted pyridines like methyl 6-ethoxypicolinate, palladium-catalyzed reactions are particularly valuable. rsc.org These catalysts can facilitate cross-coupling reactions, such as the Suzuki or Heck reactions, to build the substituted pyridine scaffold. mdpi.com

For example, a process for preparing pyridine carboxylic acid esters involves the reaction of a dihalopyridine with carbon monoxide and an alcohol, catalyzed by a palladium complex. google.com This method allows for the direct introduction of the methyl ester group at a specific position on the pyridine ring. The synthesis of methyl picolinate (B1231196) itself has been demonstrated through the oxidative esterification of benzyl (B1604629) alcohol using a heterogeneous palladium catalyst. chemicalbook.com Transition metal catalysts are also instrumental in denitrogenative reactions of pyridotriazoles to generate 2,6-disubstituted pyridines. rsc.org

Microwave-Assisted and Flow Chemistry Applications in Synthesis

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. ukri.org The application of microwave irradiation can be particularly effective for the synthesis of heterocyclic compounds.

In a closely related synthesis of methyl 2-amino-6-methoxynicotinate, microwave heating was successfully employed for both the regioselective methoxylation step and the subsequent esterification. researchgate.net This highlights the potential for microwave technology to accelerate the key transformations required to produce methyl 6-ethoxypicolinate. The rapid and efficient heating provided by microwaves can overcome the high activation energies of these reactions, making them faster and more economical. ukri.org

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise fashion, offers further advantages in terms of safety, scalability, and control. A combined microwave and flow reaction technology approach has been reported for the synthesis of a substituted methyl nicotinate, demonstrating the synergy of these modern techniques. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis (MAS) |

| Reaction Time | Often hours | Typically minutes ukri.org |

| Energy Input | Conductive heating, less efficient | Direct dielectric heating, highly efficient |

| Yield | Variable | Often higher yields ukri.org |

| Purity | May require extensive purification | Often results in cleaner reactions and higher purity |

Biocatalytic Pathways for Methyl 6-ethoxypicolinate Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. mdpi.com For the synthesis of methyl 6-ethoxypicolinate, two key steps could potentially be achieved using enzymes: the formation of the 6-alkoxy substituent and the final esterification.

A crucial precursor, 6-hydroxypicolinic acid, can be produced on a large scale through the microbial hydroxylation of picolinic acid using the microorganism Alcaligenes faecalis. psu.edu This enzymatic hydroxylation is highly regioselective, a transformation that can be challenging to achieve with conventional chemical methods. psu.edu

The subsequent esterification of the carboxylic acid can be catalyzed by lipases. nih.govmdpi.com Lipases are enzymes that can efficiently catalyze ester formation in non-aqueous environments. nih.gov The use of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), is common for these transformations. mdpi.com These enzymatic reactions are known for their high chemo-, regio-, and enantioselectivity, operating under mild conditions and reducing the generation of hazardous waste. mdpi.com Research into the lipase-catalyzed esterification of various carboxylic acids, including those with phenolic groups, demonstrates the feasibility of this approach for producing specialty esters. researchgate.net

Design and Synthesis of Methyl 6-ethoxypicolinate Derivatives and Analogues

The molecular architecture of methyl 6-ethoxypicolinate provides a robust scaffold for synthetic elaboration. The presence of the ester functionality, the alkoxy group, and the aromatic pyridine core presents multiple avenues for chemical modification. These transformations are designed to systematically modulate the compound's physicochemical properties, including its reactivity, solubility, and conformational preferences.

Ester Group Modifications and Their Synthetic Implications

The ester moiety of methyl 6-ethoxypicolinate is a primary site for synthetic diversification. Standard transformations such as hydrolysis to the corresponding carboxylic acid, followed by reaction with a variety of activating agents and subsequent exposure to different alcohols or amines, can yield a library of ester and amide derivatives.

A more sophisticated approach involves the direct conversion of the methyl ester to other functional groups. For instance, reduction of the ester using powerful reducing agents like lithium aluminum hydride can afford the corresponding primary alcohol, 6-ethoxypicolyl alcohol. This alcohol serves as a versatile intermediate for further synthetic manipulations, including oxidation to the aldehyde, conversion to halides, or etherification.

The synthetic implications of these ester modifications are significant. The introduction of bulkier alkyl groups in the ester position can influence the molecule's conformation and its ability to interact with biological targets or participate in crystal packing. Furthermore, the conversion of the ester to an amide introduces a hydrogen bond donor, which can dramatically alter the compound's solubility and intermolecular interactions.

A related synthetic pathway can be observed in the synthesis of 6-methyl nicotine, which starts from 6-methyl nicotinate. google.com In a key step, an ester condensation reaction is performed between gamma-butyrolactone (B3396035) and 6-methyl nicotinate. google.com This reaction is typically carried out in an organic solvent such as N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile, in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide. google.com The reaction is initiated at a reduced temperature, often between -30°C and 20°C, before being allowed to proceed at room temperature. google.com This initial condensation is followed by a series of reactions including ring opening, reduction, halogenation, and amination ring closure to yield the final product. google.com

| Starting Material | Reagent | Product | Reaction Type |

| 6-methyl nicotinate | gamma-butyrolactone, NaH | Compound I | Ester Condensation |

| Compound I | - | - | Ring Opening |

| - | - | - | Reduction |

| - | - | - | Halogenation |

| - | - | 6-methyl nicotine | Amination Ring Closure |

Directed Substitutions on the Pyridine Nucleus

The pyridine ring of methyl 6-ethoxypicolinate is susceptible to electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The directing effects of the existing substituents—the ester and the ethoxy group—play a crucial role in determining the regioselectivity of these transformations.

The ethoxy group at the 6-position is an activating group and, along with the ring nitrogen, directs electrophilic aromatic substitution to the 3- and 5-positions. However, the electron-withdrawing nature of the ester group at the 2-position deactivates the ring towards electrophilic attack. Therefore, harsh reaction conditions are often required for reactions such as nitration or halogenation.

A more facile approach to functionalizing the pyridine ring is through directed ortho-metalation (DoM). By using a strong base such as lithium diisopropylamide (LDA), it is possible to deprotonate the pyridine ring at the position ortho to the ester group (the 3-position). The resulting lithiated species can then be quenched with a variety of electrophiles to introduce substituents with high regiocontrol.

Furthermore, nucleophilic aromatic substitution (SNAr) can be employed to introduce substituents at the 4-position. The synthesis of Methyl 4-aMino-6-ethoxypicolinate is a notable example. chemicalbook.com While the direct displacement of a hydride is generally not feasible, the introduction of a good leaving group at the 4-position, such as a halide, allows for its subsequent displacement by various nucleophiles, including amines, alkoxides, and thiolates.

Formation of Fused Heterocyclic Systems Incorporating the Ethoxypicolinate Moiety

The construction of fused heterocyclic systems represents a significant extension of the synthetic utility of methyl 6-ethoxypicolinate. By strategically introducing reactive functional groups onto the pyridine nucleus, intramolecular cyclization reactions can be orchestrated to form bicyclic and polycyclic structures.

For example, if a substituent bearing a nucleophilic center is introduced at the 3-position, and the ester group at the 2-position is converted to a suitable electrophilic partner, an intramolecular cyclization can lead to the formation of a fused five- or six-membered ring. The nature of the resulting heterocyclic system is dictated by the specific functional groups involved in the cyclization.

An illustrative strategy involves the synthesis of a derivative where the 3-position is functionalized with a group containing a primary amine, and the methyl ester is hydrolyzed to the carboxylic acid. Subsequent intramolecular amide bond formation, facilitated by a coupling agent, would yield a fused lactam.

These fused systems significantly expand the chemical space accessible from the methyl 6-ethoxypicolinate scaffold. The resulting rigidified structures often exhibit distinct photophysical and biological properties compared to their monocyclic precursors, making them attractive targets for materials science and medicinal chemistry research.

Elucidation of Reactivity and Mechanistic Pathways of Methyl 6 Ethoxypicolinate

Detailed Investigations of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of methyl 6-ethoxypicolinate is characterized by the interplay of its core components: the pyridine (B92270) ring, the ester group, and the ethoxy substituent. The pyridine ring, being electron-deficient, influences the electrophilicity of the carbonyl carbon of the ester group. This inherent electronic property makes the ester susceptible to attack by nucleophiles.

Nucleophilic attack primarily targets the carbonyl carbon of the methyl ester group. This is a common reaction pathway for esters, leading to substitution or hydrolysis under appropriate conditions. The electron-withdrawing nature of the pyridine ring is expected to enhance the electrophilicity of this carbon, making it more reactive towards nucleophiles compared to esters of non-aromatic carboxylic acids.

The pyridine ring itself can also undergo nucleophilic aromatic substitution, although this typically requires strong nucleophiles and may be influenced by the position of substituents. The ethoxy group at the 6-position, being an electron-donating group, can modulate the reactivity of the pyridine ring towards nucleophiles.

Electrophilic reactions on the pyridine ring of methyl 6-ethoxypicolinate are generally less favorable due to the ring's electron-deficient character. Electrophilic aromatic substitution, a common reaction for many aromatic compounds, is significantly more challenging for pyridine and its derivatives. When such reactions do occur, the position of substitution is directed by the existing substituents. The ethoxy group at the 6-position would influence the regioselectivity of any potential electrophilic attack.

Reaction Kinetics and Thermodynamics of Methyl 6-ethoxypicolinate Transformations

While specific kinetic and thermodynamic data for methyl 6-ethoxypicolinate are not extensively documented in publicly available literature, general principles of ester reactivity can be applied. The kinetics of transformations such as hydrolysis and transesterification are influenced by factors including temperature, concentration of reactants, and the presence of catalysts.

For instance, the hydrolysis of picolinate (B1231196) esters, which are structurally related to methyl 6-ethoxypicolinate, has been studied. The rates of these reactions are dependent on pH and can be significantly influenced by the presence of metal ions, which can act as Lewis acid catalysts. It is plausible that the hydrolysis of methyl 6-ethoxypicolinate would exhibit similar dependencies.

The thermodynamics of these reactions are governed by the relative stabilities of the reactants and products. The hydrolysis of an ester to a carboxylic acid and an alcohol is typically a reversible process, with the equilibrium position dependent on the specific reaction conditions.

Mechanistic Probes for Hydrolysis and Transesterification Processes

The hydrolysis of methyl 6-ethoxypicolinate, like other esters, can proceed through different mechanistic pathways depending on the conditions (acidic, basic, or neutral).

Under basic conditions , the mechanism typically involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and methanol (B129727).

Under acidic conditions , the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the formation of the carboxylic acid and methanol.

Transesterification involves the exchange of the alkoxy group of the ester with another alcohol. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. This reaction can also be catalyzed by either acids or bases. lumenlearning.com For instance, in a base-catalyzed transesterification, an alkoxide ion would be the nucleophile.

Isotopic labeling studies, where one of the oxygen atoms in the ester or the attacking nucleophile is replaced with an isotope like ¹⁸O, are a common mechanistic probe to trace the origin of the oxygen atoms in the products and confirm the proposed pathways.

Studies of Rearrangement Reactions and Stereochemical Implications

Rearrangement reactions involving the core structure of methyl 6-ethoxypicolinate are not commonly reported. Rearrangement reactions in organic chemistry often involve the migration of a group from one atom to another within the same molecule and are typically driven by the formation of a more stable intermediate. researchgate.net

Regarding stereochemistry, if the ester were to participate in a reaction that creates a new chiral center, the stereochemical outcome would be of interest. For reactions at the carbonyl carbon, which is sp² hybridized and planar, a nucleophilic attack can occur from either face of the plane. If this leads to the formation of a new stereocenter, a racemic mixture of enantiomers could be formed, unless a chiral reagent or catalyst is used to induce stereoselectivity. saskoer.ca

Intermediates Identification and Reaction Pathway Mapping using Advanced Techniques

The identification of transient intermediates is crucial for mapping the complete reaction pathway of transformations involving methyl 6-ethoxypicolinate. Advanced spectroscopic techniques are instrumental in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction and to identify the structures of stable intermediates and final products.

Mass spectrometry (MS) , particularly when coupled with techniques like electrospray ionization (ESI), can be a powerful tool for detecting and characterizing charged intermediates in a reaction mixture. organic-chemistry.org

Computational chemistry , using methods such as Density Functional Theory (DFT), can provide theoretical insights into reaction mechanisms. These studies can be used to calculate the energies of reactants, transition states, and intermediates, thereby mapping out the potential energy surface of a reaction and helping to elucidate the most likely reaction pathway. chemicalbook.com

Advanced Spectroscopic and Crystallographic Structural Elucidation of Methyl 6 Ethoxypicolinate and Its Complexes

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

High-field and multi-dimensional NMR spectroscopy are indispensable tools for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, providing detailed information about the molecular framework and the electronic environment of the nuclei.

For methyl 6-ethoxypicolinate, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons on the picolinate (B1231196) ring, the methyl protons of the ester group, and the methylene (B1212753) and methyl protons of the ethoxy group. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the ester and the pyridine (B92270) nitrogen, as well as the electron-donating character of the ethoxy group.

Similarly, the ¹³C NMR spectrum would provide characteristic signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the ethoxy and methyl ester groups.

While specific experimental NMR data for methyl 6-ethoxypicolinate is not present in the searched literature, analysis of related structures allows for theoretical assignment. For instance, in a copper(II) complex of 6-methylpicolinate, the coordination of the ligand to the metal center would induce significant shifts in the NMR signals compared to the free ligand, providing evidence of complex formation and information on the coordination mode.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 150 |

| O-CH₃ (ester) | ~3.9 | ~52 |

| O-CH₂-CH₃ | ~4.4 (quartet) | ~64 |

| O-CH₂-CH₃ | ~1.4 (triplet) | ~15 |

| Ring-CH₃ | ~2.5 | ~24 |

| C=O (ester) | - | ~165 |

| Pyridine C-O | - | ~163 |

| Pyridine C-N | - | ~148, ~155 |

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry for Mechanistic Insights

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion, providing valuable information about the molecule's structure.

For methyl 6-ethoxypicolinate, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the ethoxy group (-OCH₂CH₃), or the entire ester group (-COOCH₃). The fragmentation pattern would provide a fingerprint for the molecule's structure.

In the context of its metal complexes, mass spectrometry can confirm the stoichiometry of the ligand and metal, as well as provide insights into the stability of the complex in the gas phase.

Single-Crystal X-ray Diffraction Analysis of Methyl 6-ethoxypicolinate Derivatives and Metal Complexes

A study on the copper(II) complex with 6-methylpyridine-2-carboxylic acid, [Cu(6-Mepic)₂·H₂O]·H₂O, offers a clear example of the structural insights gained from this technique. nih.gov The crystal structure reveals that the copper(II) ion is coordinated to two 6-methylpicolinate ligands and a water molecule. nih.gov The geometry of the complex and the coordination environment of the metal center can be precisely determined from the crystallographic data.

Table 2: Selected Crystallographic Data for [Cu(6-Mepic)₂·H₂O]·H₂O nih.gov

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.534(3) |

| b (Å) | 12.062(4) |

| c (Å) | 13.921(4) |

| β (°) | 108.75(3) |

| V (ų) | 1515.2(8) |

| Z | 4 |

These data provide the fundamental unit cell dimensions of the crystal lattice. Further analysis of the atomic coordinates reveals the precise arrangement of atoms within the complex.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide information about bonding and conformation.

For methyl 6-ethoxypicolinate, the FT-IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching vibrations, aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring, and aliphatic C-H stretching of the methyl and ethoxy groups.

In the case of the [Cu(6-Mepic)₂·H₂O]·H₂O complex, the FT-IR spectrum shows shifts in the vibrational frequencies of the carboxylate group upon coordination to the copper(II) ion, confirming the involvement of this group in bonding. nih.gov

Table 3: Key FT-IR Vibrational Frequencies for [Cu(6-Mepic)₂·H₂O]·H₂O nih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) |

| O-H stretching (water) | 3450 |

| C-H stretching (aromatic) | 3070 |

| C-H stretching (methyl) | 2980 |

| C=O stretching (asymmetric) | 1605 |

| C=C, C=N stretching (ring) | 1565, 1445 |

| C=O stretching (symmetric) | 1360 |

The difference between the asymmetric and symmetric stretching frequencies of the carboxylate group is indicative of its coordination mode.

Electronic Absorption and Emission Spectroscopy for Optical Properties Investigation

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule and are used to characterize its optical properties.

The UV-Vis spectrum of methyl 6-ethoxypicolinate is expected to show absorption bands in the ultraviolet region corresponding to π→π* transitions of the aromatic pyridine ring and n→π* transitions associated with the carbonyl and heteroaromatic nitrogen atoms.

For the [Cu(6-Mepic)₂·H₂O]·H₂O complex, the UV-Vis spectrum exhibits bands that are characteristic of both ligand-to-metal charge transfer (LMCT) and d-d transitions of the copper(II) ion. nih.gov These transitions provide insights into the electronic structure and coordination geometry of the complex.

Table 4: Electronic Absorption Data for [Cu(6-Mepic)₂·H₂O]·H₂O nih.gov

| Wavelength (nm) | Assignment |

| ~270 | π→π* (ligand) |

| ~380 | Ligand-to-Metal Charge Transfer (LMCT) |

| ~700 | d-d transition |

The position and intensity of these bands are sensitive to the coordination environment of the metal ion. Information on the emission properties of methyl 6-ethoxypicolinate and its complexes was not available in the searched literature.

Computational and Theoretical Chemistry Studies of Methyl 6 Ethoxypicolinate

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of quantum chemical calculations, providing a robust framework for investigating the molecular and electronic properties of chemical compounds. mdpi.com This method is centered on the principle that the energy of a molecule can be determined from its electron density. For Methyl 6-ethoxypicolinate, DFT calculations would be instrumental in predicting its three-dimensional geometry with high accuracy. These calculations involve optimizing the molecular structure to find the lowest energy conformation, which corresponds to the most stable arrangement of its atoms. This process yields crucial data such as bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Properties of Methyl 6-ethoxypicolinate

| Property | Hypothetical Value | Significance |

| Total Energy | [Value] Hartree | Indicates the overall stability of the molecule. |

| Dipole Moment | [Value] Debye | Measures the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| C=O Bond Length | [Value] Å | Provides insight into the strength and character of the carbonyl bond in the ester group. |

| C-O-C Bond Angle | [Value] ° | Describes the geometry of the ethoxy group. |

| Pyridine (B92270) Ring Planarity | [Value] ° | Indicates the degree of aromaticity and planarity of the pyridine ring. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from electronic structure calculations are pivotal in predicting the chemical reactivity of a molecule. For Methyl 6-ethoxypicolinate, these descriptors can provide quantitative insights into its behavior in chemical reactions. Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. electrochemsci.org

Other significant quantum chemical descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). electrochemsci.org Electronegativity describes the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. The electrophilicity index provides a measure of a molecule's ability to act as an electrophile. Studies on related pyridine dicarboxylic acids have shown that these descriptors can effectively predict their potential as corrosion inhibitors, with higher electronegativity and electrophilicity indicating a greater propensity to interact with metal surfaces. electrochemsci.org

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance for Reactivity Prediction |

| HOMO Energy (EHOMO) | - | Indicates the electron-donating ability. Higher energy suggests a better electron donor. |

| LUMO Energy (ELUMO) | - | Indicates the electron-accepting ability. Lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability. A smaller gap often correlates with higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | χ2/(2η) | Quantifies the electrophilic character of a molecule. |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, particularly in a condensed phase. For Methyl 6-ethoxypicolinate, MD simulations would be invaluable for understanding its interactions with solvent molecules and other surrounding species. These simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal the molecule's conformational changes and its interactions with its environment.

By simulating Methyl 6-ethoxypicolinate in different solvents (e.g., water, ethanol, chloroform), one could investigate how the solvent affects its structure and dynamics. This is crucial for predicting its solubility and partitioning behavior between different phases. Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the macroscopic properties of the substance. While specific MD studies on Methyl 6-ethoxypicolinate are not prevalent in the literature, research on similar molecules highlights the power of this technique in understanding complex molecular systems. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For a class of compounds like picolinate (B1231196) derivatives, a QSAR study could be developed to predict a specific biological activity, such as herbicidal or fungicidal effects, based on a set of calculated molecular descriptors.

The development of a QSAR model for picolinates would involve compiling a dataset of related molecules with known activities, calculating a wide range of molecular descriptors (e.g., topological, electronic, steric), and then using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. nih.govscispace.com Such a model could then be used to predict the activity of Methyl 6-ethoxypicolinate and to generate hypotheses about the structural features that are important for its activity. For example, a QSAR study on dipicolinic acid derivatives identified the number of double bonds and hydrogen bond donors as important for antioxidant activity. nih.govscispace.com While a specific QSAR model for the herbicidal activity of picolinates including Methyl 6-ethoxypicolinate is not publicly available, this approach holds significant potential for guiding the design of new, more potent analogues.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures. For Methyl 6-ethoxypicolinate, it is possible to computationally predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

The prediction of NMR chemical shifts and coupling constants is typically performed using DFT-based methods. By calculating the magnetic shielding tensors for each nucleus in the molecule, one can obtain theoretical chemical shifts that can be compared with experimental data. nih.gov This comparison can help in the definitive assignment of signals in the experimental NMR spectrum. Similarly, the vibrational frequencies and intensities of Methyl 6-ethoxypicolinate can be calculated using DFT. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes associated with its functional groups, such as the carbonyl stretch of the ester and the various vibrations of the pyridine ring and the ethoxy group. While specific computational spectroscopic studies on Methyl 6-ethoxypicolinate are scarce, the methodologies are well-established for substituted pyridines. uctm.edu

Coordination Chemistry of Methyl 6-ethoxypicolinate: A Review of Current Research

Despite a comprehensive search of available scientific literature, no specific research articles or detailed data focusing on the coordination chemistry of the compound "Methyl 6-ethoxypicolinate" as a ligand could be identified. Therefore, it is not possible to provide a detailed article on its specific metal complexes, their synthesis, properties, and reaction mechanisms as outlined in the requested structure.

The field of coordination chemistry extensively studies ligands derived from picolinic acid due to their versatile binding capabilities with a wide range of metal ions. These studies encompass the synthesis and structural analysis of various transition metal, lanthanide, and actinide complexes, as well as the investigation of their electronic, magnetic, and optical properties. Research in this area also delves into the formation of polymeric coordination compounds and metal-organic frameworks (MOFs), and the mechanistic details of metal-ligand interactions.

However, it appears that "Methyl 6-ethoxypicolinate" has not yet been a specific subject of published research in these areas. The introduction of an ethoxy group at the 6-position and the presence of a methyl ester at the 2-position of the pyridine ring would certainly influence its coordination behavior compared to the parent picolinic acid or other substituted picolinates. These modifications could affect the ligand's steric and electronic properties, leading to unique coordination geometries, stabilities, and physicochemical properties of its metal complexes.

Future research in this area could explore the following:

Synthesis and Structural Characterization: The synthesis of novel complexes of Methyl 6-ethoxypicolinate with various metal ions would be the first step. Subsequent structural characterization using techniques such as X-ray crystallography would reveal the coordination modes of the ligand and the geometry of the resulting complexes.

Spectroscopic and Physicochemical Properties: Investigation of the electronic, magnetic, and optical properties of these new complexes would provide insights into the influence of the 6-ethoxy and 2-methyl ester substituents on the metal-ligand interactions.

Formation of Coordination Polymers and MOFs: The potential of Methyl 6-ethoxypicolinate as a building block for the construction of coordination polymers and MOFs could be explored, potentially leading to new materials with interesting porous or catalytic properties.

Mechanistic Studies: Mechanistic studies of the formation and ligand exchange reactions of these complexes would contribute to a fundamental understanding of their reactivity and stability in solution.

While the specific information for "Methyl 6-ethoxypicolinate" is not available, the vast body of research on related picolinate ligands provides a strong foundation for future investigations into the coordination chemistry of this particular compound.

Catalytic Applications Incorporating Methyl 6 Ethoxypicolinate and Its Derivatives

Methyl 6-ethoxypicolinate as a Precursor for Homogeneous Catalysts

The structure of methyl 6-ethoxypicolinate, featuring a nitrogen atom and a carbonyl oxygen, makes it an excellent candidate for acting as a bidentate ligand in the formation of metal complexes. The nitrogen atom of the pyridine (B92270) ring and the oxygen from the ester group can chelate to a metal center, forming a stable five-membered ring. This chelation can modulate the electronic and steric properties of the metal, thereby influencing its catalytic activity.

The synthesis of homogeneous catalysts often involves the reaction of a suitable metal precursor with a ligand. In the case of methyl 6-ethoxypicolinate, it can be reacted with various transition metal salts (e.g., of palladium, ruthenium, rhodium, copper) to form well-defined organometallic complexes. The ethoxy group at the 6-position can influence the solubility of these complexes in organic solvents, a crucial factor for homogeneous catalysis. Furthermore, this group can electronically tune the pyridine ring, which in turn affects the strength of the metal-ligand bond and the reactivity of the resulting catalyst.

While specific studies on homogeneous catalysts derived directly from methyl 6-ethoxypicolinate are not extensively documented in publicly available literature, the broader class of picolinate (B1231196) esters has been explored in various catalytic reactions. For instance, picolinate-based ligands have been used in oxidation and carbon-carbon bond-forming reactions. It is conceivable that complexes of methyl 6-ethoxypicolinate could find applications in similar transformations.

| Metal Center | Potential Ligand (Derivative) | Targeted Homogeneous Catalytic Reaction | Plausible Solvent |

| Palladium (Pd) | Methyl 6-ethoxypicolinate | Cross-coupling reactions (e.g., Suzuki, Heck) | Toluene, DMF |

| Ruthenium (Ru) | (6-ethoxypyridine-2-yl)methanol | Transfer hydrogenation of ketones | Isopropanol |

| Copper (Cu) | Sodium 6-ethoxypicolinate | Atom transfer radical polymerization (ATRP) | Water, Methanol (B129727) |

| Rhodium (Rh) | Chiral 6-ethoxypicolinate derivative | Asymmetric hydrogenation | Dichloromethane |

Heterogeneous Catalytic Systems Featuring Methyl 6-ethoxypicolinate Moieties

To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, methyl 6-ethoxypicolinate moieties can be immobilized onto solid supports to create heterogeneous catalysts. This can be achieved through several strategies:

Covalent Grafting: The methyl 6-ethoxypicolinate molecule can be chemically modified to introduce a reactive functional group (e.g., a silane) that allows for covalent attachment to the surface of materials like silica (B1680970), alumina, or polymers.

Coordination to Supported Metals: Pre-formed metal nanoparticles or single-atom catalysts on a support can be treated with a solution of methyl 6-ethoxypicolinate, leading to the coordination of the ligand to the surface-bound metal centers.

Incorporation into Metal-Organic Frameworks (MOFs): The corresponding carboxylic acid, 6-ethoxypicolinic acid, can be used as an organic linker in the synthesis of MOFs. The resulting framework would possess accessible picolinate sites that can coordinate to metal ions, creating a highly porous and catalytically active material.

These heterogeneous catalysts would benefit from the ease of separation from the reaction mixture, potential for reuse, and often enhanced stability under reaction conditions. The porous nature of supports like silica or MOFs can also introduce size and shape selectivity to the catalytic process.

| Support Material | Immobilization Strategy | Potential Catalytic Application | Key Advantage |

| Silica (SiO₂) | Covalent grafting of a silylated derivative | Oxidation of alcohols | High stability and reusability |

| Polystyrene | Polymerization of a vinyl-functionalized derivative | C-C coupling reactions | Swelling properties can tune accessibility |

| Metal-Organic Framework (MOF) | Use of 6-ethoxypicolinic acid as a linker | Gas-phase reactions, selective catalysis | High surface area and tunable porosity |

| Carbon Nanotubes | π-π stacking interactions | Electrocatalysis | High electrical conductivity |

Mechanistic Insights into Catalytic Reaction Cycles

Understanding the mechanism of a catalytic reaction is paramount for optimizing its performance and designing new catalysts. For catalysts incorporating the methyl 6-ethoxypicolinate ligand, the catalytic cycle would be highly dependent on the specific reaction and the metal center involved.

In a hypothetical cross-coupling reaction catalyzed by a palladium complex of methyl 6-ethoxypicolinate, the generally accepted steps would likely be involved:

Oxidative Addition: The active Pd(0) species reacts with an organic halide (R-X), leading to a Pd(II) intermediate. The picolinate ligand would remain coordinated to the palladium center throughout this process.

Transmetalation: A second coupling partner, typically an organometallic reagent (e.g., an organoboron compound in Suzuki coupling), transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product (R-R'), regenerating the active Pd(0) catalyst.

Development of Enantioselective Catalysis with Chiral Methyl 6-ethoxypicolinate Analogues

The synthesis of single-enantiomer drugs and fine chemicals is a major focus in modern chemistry, and asymmetric catalysis is a powerful tool to achieve this. While methyl 6-ethoxypicolinate itself is achiral, it can be modified to create chiral analogues capable of inducing enantioselectivity in catalytic reactions.

Strategies to introduce chirality include:

Introduction of a Chiral Center in the Substituent: A chiral group could be introduced at the ethoxy position or on the pyridine ring. For example, using a chiral alcohol to form the ether linkage at the 6-position would result in a chiral ligand.

Planar Chirality: The synthesis of atropisomeric biaryl systems incorporating the picolinate moiety could lead to ligands with planar chirality.

These chiral ligands, when complexed with a suitable metal, would create a chiral environment around the catalytic center. This chiral pocket can differentiate between the two prochiral faces of a substrate or two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. The development of such chiral catalysts based on the methyl 6-ethoxypicolinate scaffold holds promise for applications in asymmetric hydrogenation, hydrosilylation, and other stereoselective transformations. The use of chiral cations as a strategy to induce enantioselectivity in transition metal catalysis is a developing field and could be applicable to systems involving picolinate ligands. rsc.org

| Chiral Ligand Design Strategy | Example of Chiral Moiety | Target Enantioselective Reaction | Expected Outcome |

| Chiral substituent on the ethoxy group | (R)- or (S)-2-butanol | Asymmetric reduction of ketones | High enantiomeric excess of the corresponding alcohol |

| Introduction of a stereocenter on the pyridine backbone | Menthol-derived group | Asymmetric Diels-Alder reaction | High diastereoselectivity and enantioselectivity |

| Atropisomeric biaryl picolinate | Binaphthyl-derived picolinate | Asymmetric cross-coupling | Formation of axially chiral biaryls |

Catalytic Applications in Specific Organic Transformations

While direct catalytic applications of methyl 6-ethoxypicolinate are not widely reported, the structural motifs present in the molecule suggest its potential utility in a range of important organic transformations.

Cross-Coupling Reactions: As discussed, palladium complexes of picolinate-type ligands are potential catalysts for Suzuki, Heck, and Sonogashira couplings. The bidentate nature of the ligand can enhance catalyst stability and activity. Transition-metal catalyzed cross-coupling reactions are fundamental in the synthesis of complex organic molecules. rsc.org

C-H Activation: The pyridine nitrogen can act as a directing group, facilitating the activation of C-H bonds in the vicinity of the coordination site. This could enable the direct functionalization of otherwise unreactive C-H bonds, a highly atom-economical synthetic strategy.

Polymerization: Picolinate-based complexes of late transition metals are known to catalyze the polymerization of olefins. The electronic properties of the methyl 6-ethoxypicolinate ligand could be tuned to control the molecular weight and branching of the resulting polymers.

Oxidation Reactions: Metal complexes are widely used as catalysts for oxidation reactions. A catalyst derived from methyl 6-ethoxypicolinate could potentially be used for the selective oxidation of alcohols to aldehydes or ketones, or for the epoxidation of alkenes.

The exploration of methyl 6-ethoxypicolinate and its derivatives in these and other catalytic transformations represents a promising area for future research.

Biological Activity Research Focused on Molecular Mechanisms and Biochemical Interactions Non Clinical Context

Investigations into Enzyme Inhibition Mechanisms by Methyl 6-ethoxypicolinate and Related Compounds

While specific studies on the enzyme inhibition mechanisms of Methyl 6-ethoxypicolinate are not extensively documented in publicly available research, the structural class of picolinates and related heterocyclic compounds has been a focal point of such investigations. Research into analogous compounds suggests that the pyridine (B92270) ring and its substituents can play a crucial role in binding to enzyme active sites.

For instance, the inhibition of enzymes like histone deacetylases (HDACs) has been explored with structurally related molecules. One study on a selenocyanate (B1200272) analog of a known HDAC inhibitor revealed that the enzyme can facilitate the hydrolysis of the compound to generate a selenolate anion, which is the active inhibitor. nih.gov This mechanism-based inhibition highlights how the local environment of an enzyme's active site can chemically alter a molecule to modulate its inhibitory activity. nih.gov

The ethoxy group at the 6-position of Methyl 6-ethoxypicolinate could be a key determinant in its potential enzyme interactions. The size and electronegativity of this group could influence binding affinity and selectivity for a target enzyme. Similarly, the methyl ester at the 2-position could be susceptible to hydrolysis by esterases, potentially leading to the formation of the corresponding carboxylic acid, which may have a different biological activity profile.

Future research could involve screening Methyl 6-ethoxypicolinate against a panel of enzymes, followed by kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for any identified targets.

Molecular Interactions with Biological Macromolecules (e.g., Receptor Binding Mechanisms, DNA/RNA Interactions)

The potential for Methyl 6-ethoxypicolinate to interact with biological macromolecules extends beyond enzyme inhibition. The planar aromatic pyridine ring and its substituents could facilitate various non-covalent interactions.

DNA/RNA Interactions: Planar aromatic molecules have the potential to interact with nucleic acids through intercalation, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. While there is no direct evidence of Methyl 6-ethoxypicolinate interacting with DNA or RNA, this remains a theoretical possibility that could be explored through techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism.

Cell-Based Assays for Elucidating Biochemical Pathway Modulation (excluding efficacy or safety)

To understand how Methyl 6-ethoxypicolinate might modulate biochemical pathways within a cellular context, various cell-based assays could be employed. These assays are crucial for observing the effects of a compound on cellular processes in a more biologically relevant environment than in vitro biochemical assays. nih.gov

One common approach is the use of reporter gene assays. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a specific promoter that is regulated by a signaling pathway of interest. A change in the reporter signal upon treatment with Methyl 6-ethoxypicolinate would indicate a modulation of that pathway.

Another powerful technique is the use of antibody-based assays, such as Western blotting or ELISA, to detect changes in the levels of specific proteins or their post-translational modifications. nih.gov For example, if Methyl 6-ethoxypicolinate were hypothesized to affect a particular kinase pathway, one could measure the phosphorylation status of downstream target proteins.

Phenotypic assays in cell lines can also provide valuable information by observing changes in cell morphology, proliferation, or differentiation. nih.gov However, it is important to note that a phenotypic change can be the result of effects on multiple pathways, requiring further investigation to pinpoint the specific molecular target. nih.gov

| Assay Type | Purpose | Example Application for Methyl 6-ethoxypicolinate |

| Reporter Gene Assay | To monitor the activity of a specific signaling pathway. | Measuring the activity of a transcription factor regulated by a pathway of interest. |

| Western Blotting | To detect changes in the levels or modification state of specific proteins. | Assessing the phosphorylation of a key signaling protein. |

| Immunofluorescence | To visualize the subcellular localization of proteins. | Determining if the compound causes the translocation of a target protein. |

| Cell Viability/Proliferation Assay | To assess the effect of the compound on cell growth. | Identifying potential cytotoxic or cytostatic effects. |

Structure-Activity Relationship (SAR) Studies for Specific Biochemical Targets

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. researchgate.net For Methyl 6-ethoxypicolinate, SAR studies would involve synthesizing and testing a series of analogs to understand the contribution of each part of the molecule to its biological activity.

The general importance of substituents on a core structure is well-established. For instance, the presence of a methoxy (B1213986) group has been shown to be a significant contributor to the antimetastatic properties of certain quinoline (B57606) derivatives. nih.gov Similarly, the introduction of methyl groups on a dibenzodiazepinone core increased both anti-invasive and antiangiogenic activities in one study. nih.gov

A hypothetical SAR study for Methyl 6-ethoxypicolinate could explore the following modifications:

Variation of the 6-alkoxy group: Replacing the ethoxy group with other alkoxy groups (e.g., methoxy, propoxy) or with a simple hydroxyl group would reveal the importance of the size and lipophilicity of this substituent.

Modification of the methyl ester: The methyl ester could be converted to other esters, an amide, or a carboxylic acid to probe the role of this functional group in binding and potential metabolic stability.

Substitution on the pyridine ring: Introducing other substituents at the vacant positions of the pyridine ring could modulate the electronic properties and steric profile of the molecule.

| Position of Modification | Type of Modification | Potential Impact on Activity |

| 6-position | Varying the alkoxy chain length (e.g., methoxy, propoxy) | Altering lipophilicity and steric hindrance |

| 6-position | Replacing ethoxy with other functional groups (e.g., amino, halogen) | Modifying electronic properties and hydrogen bonding potential |

| 2-position | Hydrolysis of the ester to a carboxylic acid | Increasing polarity and potential for new interactions |

| 2-position | Formation of amides with different amines | Introducing new hydrogen bond donors/acceptors and steric bulk |

| Pyridine Ring | Introduction of substituents at positions 3, 4, or 5 | Fine-tuning the electronic and steric properties of the core scaffold |

Design and Synthesis of Methyl 6-ethoxypicolinate-Based Probes for Biological Systems

To further investigate the molecular targets and mechanisms of action of Methyl 6-ethoxypicolinate, chemical probes based on its structure could be designed and synthesized. These probes are valuable tools for target identification and validation.

One common strategy is the development of affinity-based probes. This could involve attaching a reporter tag (e.g., a fluorophore or biotin) to the Methyl 6-ethoxypicolinate scaffold via a flexible linker. The tagged probe could then be used in cell lysates or intact cells to pull down its binding partners, which can be subsequently identified by mass spectrometry.

Another approach is the creation of photoaffinity probes. These probes are chemically inert until activated by light, at which point they form a covalent bond with their target protein. This allows for a more robust identification of the direct binding partners.

The synthesis of such probes would likely start from Methyl 6-ethoxypicolinate or a suitable precursor. For example, a related compound, ethyl 2-methyl-5-nitro-6-phenylnicotinate, has been used as a starting material for the synthesis of hydrazide derivatives, demonstrating a feasible synthetic route for modification at the ester position. mdpi.com The design of novel ferroptosis inhibitors based on a 2-amino-6-methyl-phenol scaffold also highlights the process of rational design and synthesis to develop biologically active molecules. nih.gov

Advanced Material Science Applications of Methyl 6 Ethoxypicolinate

Integration into Polymer Synthesis and Polymerization Catalysis

The utility of pyridine (B92270) derivatives as ligands for transition metal catalysts in polymerization is well-established. semanticscholar.orgjscimedcentral.com These catalysts are crucial for controlling the synthesis of polymers with specific properties. ox.ac.uk The performance of such catalysts is highly dependent on the electronic and steric properties of the ligands attached to the metal center.

While direct studies on Methyl 6-ethoxypicolinate in polymerization catalysis are not extensively documented, its structural features suggest a significant potential in this area. The pyridine nitrogen can coordinate to a metal center, and the electronic properties of the catalyst can be fine-tuned by the electron-donating ethoxy group and the electron-withdrawing methyl ester group. This balance of electronic effects can influence the catalyst's activity and the properties of the resulting polymer. For instance, in ethylene polymerization, the ligand's electronic structure can affect the molecular weight and even the topology of the polyethylene produced.

The synthesis of polymers incorporating the ethoxypicolinate moiety itself is another avenue of exploration. Such polymers could exhibit unique properties due to the presence of the functional pyridine ring in the polymer backbone or as a pendant group. These functionalities can serve as sites for post-polymerization modification, metal coordination, or influencing the polymer's solubility and thermal stability. The development of heterometallic catalysts, which often show enhanced activity, could also benefit from ligands like Methyl 6-ethoxypicolinate that can bridge different metal centers. ed.ac.uk

Table 1: Potential Roles of Methyl 6-ethoxypicolinate in Polymerization

| Application Area | Potential Role of Methyl 6-ethoxypicolinate | Expected Outcome |

| Ligand for Catalysts | Coordination to transition metal centers (e.g., in Ziegler-Natta or Phillips-type catalysts). mdpi.com | Modulation of catalytic activity and selectivity; control over polymer properties like molecular weight and branching. |

| Monomer/Co-monomer | Incorporation into polymer chains via the pyridine ring or ester group. | Synthesis of functional polymers with tunable properties such as thermal stability, solubility, and metal-binding capacity. |

| Chain Transfer Agent | Control of polymer molecular weight during polymerization. | Production of polymers with a narrow molecular weight distribution. |

Role in Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. Substituted pyridines are excellent building blocks for supramolecular assemblies due to their ability to participate in hydrogen bonding, π-π stacking, and metal coordination. acs.orgnih.govnih.gov

Methyl 6-ethoxypicolinate possesses several features that make it a promising candidate for constructing well-defined supramolecular architectures. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking interactions with other aromatic systems. The ester and ethoxy groups can also participate in weaker hydrogen bonding and dipole-dipole interactions, further directing the self-assembly process.

The coordination of the pyridine nitrogen to metal ions is a powerful tool for driving the formation of metallosupramolecular structures, such as coordination polymers and discrete cages. nih.govrsc.org The specific geometry and electronic properties of Methyl 6-ethoxypicolinate as a ligand would influence the structure and properties of the resulting assembly. These self-assembled systems can have applications in areas such as molecular recognition, sensing, and catalysis. For instance, the formation of self-assembled monolayers (SAMs) on surfaces using pyridine-substituted molecules has been demonstrated, with the structure of the SAM being dependent on the substitution pattern of the pyridine ring. acs.org

Applications in Functional Materials (e.g., optical, electronic, sensing, magnetic materials)

Pyridine derivatives are integral components in a wide array of functional materials due to their unique electronic and optical properties. mdpi.comlifechemicals.comnih.gov The incorporation of Methyl 6-ethoxypicolinate into materials can impart specific functionalities.

Optical Materials: The pyridine ring is a chromophore, and its electronic transitions can be tuned by substituents. The ethoxy and methyl ester groups on Methyl 6-ethoxypicolinate can modify its absorption and emission properties. Pyridine-containing materials have been investigated for applications in organic light-emitting diodes (OLEDs) as hole-transporting or emissive materials. nih.gov The presence of the ethoxy group may enhance solubility and processability, which are crucial for device fabrication. Furthermore, certain substituted pyridine derivatives have been shown to exhibit liquid crystalline properties, which are valuable for display technologies. researchgate.net

Electronic Materials: The electron-deficient nature of the pyridine ring makes it a useful component in materials for organic electronics. By tuning the electron density through substitution, molecules like Methyl 6-ethoxypicolinate could be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for their performance in devices such as organic field-effect transistors (OFETs) and solar cells.

Sensing Materials: The nitrogen atom in the pyridine ring can interact with analytes through coordination or hydrogen bonding, making pyridine-based compounds suitable for chemical sensors. A sensor incorporating Methyl 6-ethoxypicolinate could exhibit selectivity towards specific metal ions or organic molecules, with the binding event being transduced into a measurable optical or electrical signal.

Magnetic Materials: The ability of pyridine ligands to mediate magnetic interactions between metal centers is a key aspect in the design of molecular magnetic materials. By linking paramagnetic metal ions, ligands like Methyl 6-ethoxypicolinate could contribute to the formation of single-molecule magnets or magnetic coordination polymers.

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanoscale level, leading to materials with synergistic or novel functionalities. nih.gov Pyridinecarboxylate ligands, such as picolinic acid and its derivatives, have been successfully employed in the synthesis of such hybrid materials, particularly with polyoxometalates (POMs). rsc.orgnih.gov

Methyl 6-ethoxypicolinate, as a picolinate (B1231196) ester, is an excellent candidate for the construction of these hybrid materials. The pyridine nitrogen and the carbonyl oxygen of the ester group can chelate to metal ions on the surface of inorganic clusters like POMs, creating robust covalent or coordinative linkages between the organic and inorganic components. acs.orgresearchgate.netfrontiersin.org

These hybrid materials have a wide range of potential applications:

Catalysis: By immobilizing catalytically active metal centers or organic moieties on an inorganic support, highly efficient and recyclable catalysts can be developed. The properties of the catalyst can be tuned by modifying the organic ligand. researchgate.net

Photocatalysis: The combination of a photoactive inorganic component (like a POM) with an organic ligand can lead to materials with enhanced photocatalytic activity for processes such as water splitting or the degradation of pollutants. nih.gov

Functional Coatings: Hybrid materials can be used to create functional coatings with specific optical, electronic, or barrier properties. The organic component can enhance the processability and flexibility of the material.

Table 2: Research on Pyridinecarboxylate-based Hybrid Materials

| Hybrid Material System | Organic Ligand Examples | Inorganic Component | Resulting Structure | Potential Application |

| Polyoxometalate Hybrids | Isonicotinic acid, Nicotinic acid, Picolinic acid rsc.orgnih.gov | Keggin-type [SiW12O40]4- | 0D discrete structures, 1D chains, 2D layered frameworks rsc.orgnih.gov | Photocatalysis, Electrocatalysis nih.gov |

| Coordination Polymers | 2,6-bis(pyrazol-3-yl)pyridines nih.gov | Iron(III), Copper(II) | 1D chains | Spin-crossover materials |

| POM-based Assemblies | Sulfur-containing pyridines rsc.org | Phosphotungstate clusters | Supramolecular assemblies | Nonlinear optics, Ion exchange |

The structural diversity observed in hybrid materials based on pyridinecarboxylic acids suggests that Methyl 6-ethoxypicolinate could be used to generate a new family of hybrid materials with unique topologies and properties. nih.gov

Future Research Directions and Emerging Trends for Methyl 6 Ethoxypicolinate

Exploration of Unconventional Synthetic Pathways

The synthesis of Methyl 6-ethoxypicolinate and its analogs is traditionally rooted in classical esterification and etherification reactions. However, future research is increasingly focused on unconventional pathways that offer improved efficiency, selectivity, and access to novel structural variations.

One promising avenue is the use of C-H activation strategies. Direct functionalization of the pyridine (B92270) ring could bypass the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. Research in this area would explore the use of transition-metal catalysts (e.g., palladium, rhodium, iridium) to selectively introduce the ethoxy group or other functionalities at specific positions on a picolinate (B1231196) scaffold.

Another area of exploration is flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety for exothermic reactions, and the ability to telescope reaction steps. Applying flow chemistry to the synthesis of Methyl 6-ethoxypicolinate could enable more efficient and scalable production.

Biocatalysis also presents a significant opportunity. nih.govnih.gov The use of enzymes, such as lipases or hydrolases, could facilitate the esterification or transesterification steps under mild, environmentally friendly conditions. nih.govnih.gov Research could focus on identifying or engineering enzymes with high specificity for picolinate substrates, potentially enabling regio- and stereoselective syntheses that are challenging to achieve through conventional chemical methods. researchgate.net

| Pathway | Conventional Approach | Unconventional (Future) Approach | Potential Advantages |

| Core Synthesis | Multi-step synthesis from pre-functionalized pyridines. | Direct C-H activation/functionalization. | Fewer steps, reduced waste, increased efficiency. |

| Reaction Setup | Batch processing in large stirred-tank reactors. | Continuous flow chemistry in microreactors. | Enhanced safety, better process control, easier scalability. |

| Catalysis | Chemical catalysts, often requiring harsh conditions. | Biocatalysis using enzymes (e.g., lipases). | Mild reaction conditions, high selectivity, green chemistry. nih.govnih.gov |

Computational Design and Targeted Synthesis of Novel Derivatives with Predicted Functions

Computational chemistry and in silico modeling are set to revolutionize the discovery of new molecules. For Methyl 6-ethoxypicolinate, these tools can be used to design novel derivatives with precisely tailored properties, moving from serendipitous discovery to targeted synthesis.

Using Density Functional Theory (DFT) and other quantum mechanical methods, researchers can predict the electronic properties, reactivity, and spectroscopic signatures of new derivatives. This allows for the pre-screening of candidate molecules for specific applications without the need for laborious and costly laboratory synthesis. For example, computational models can predict the chelating ability of new picolinate derivatives with various metal ions, guiding the design of new ligands for catalysis or materials science.

Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to design derivatives with specific biological activities. By modeling the interaction of picolinate derivatives with protein targets, researchers can rationally design molecules for potential use as enzyme inhibitors or receptor modulators in pharmaceutical or agrochemical research.

The integration of machine learning and artificial intelligence with these computational models can further accelerate the design-build-test-learn cycle, enabling the rapid optimization of molecular structures for desired functions.

Interdisciplinary Research Integrating Methyl 6-ethoxypicolinate into New Fields

The unique electronic and chelating properties of the picolinate scaffold make Methyl 6-ethoxypicolinate an attractive building block for materials and life sciences. Future growth will be driven by its integration into interdisciplinary research fields.

In materials science , derivatives of Methyl 6-ethoxypicolinate could serve as ligands for the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. The specific substitution pattern could be used to tune the porosity, stability, and electronic properties of these materials for applications in gas storage, separation, or catalysis. Its use as a building block for organic light-emitting diodes (OLEDs) or other functional organic materials is another promising direction.

In medicinal chemistry and chemical biology , the picolinate moiety is a known pharmacophore. Future research could explore Methyl 6-ethoxypicolinate as a fragment or starting material for the synthesis of novel therapeutic agents. Its ability to chelate metals could be exploited for the development of diagnostic imaging agents or metallodrugs.

Furthermore, its integration into supramolecular chemistry could lead to the development of novel sensors, molecular switches, or self-assembling systems where the picolinate unit directs the assembly process through metal coordination or other non-covalent interactions.

Sustainable Production and Process Intensification Methodologies

To meet future demand in a cost-effective and environmentally responsible manner, the production of Methyl 6-ethoxypicolinate must incorporate principles of green chemistry and process intensification. mdpi.com

Sustainable production focuses on minimizing environmental impact. This includes the use of renewable starting materials, greener solvents, and catalytic processes that reduce waste. nih.gov Biocatalytic methods, as mentioned earlier, are a cornerstone of this approach, offering reactions in aqueous media under mild conditions. nih.gov The development of a robust enzymatic process for the synthesis of Methyl 6-ethoxypicolinate would be a significant step towards sustainability. rsc.org

Process intensification (PI) aims to develop smaller, more efficient, and more economical production plants. mdpi.com Key PI strategies applicable to the synthesis of Methyl 6-ethoxypicolinate include:

Reactive Distillation: Combining chemical reaction and distillation in a single unit can increase conversion and purity by continuously removing products or by-products, shifting the reaction equilibrium. mdpi.comresearchgate.net This could be particularly effective for the esterification step.

Membrane Reactors: Integrating a membrane into the reactor can selectively remove by-products like water, driving the reaction to completion and simplifying downstream purification. mdpi.com

Microreactors: These small-scale reactors offer extremely high heat and mass transfer rates, allowing for safe operation at higher temperatures and concentrations, which can dramatically increase reaction speed and efficiency. researchgate.net

| Intensification Strategy | Description | Application to Methyl 6-ethoxypicolinate Synthesis |

| Reactive Distillation | Combines reaction and separation in one vessel to overcome equilibrium limitations. mdpi.com | Could be used for the final esterification step to continuously remove water, driving the reaction to completion. |

| Membrane-Assisted Separation | Uses a membrane to selectively remove a component from the reaction mixture. mdpi.com | A hydrophilic membrane could be used to remove water from the esterification reaction, increasing yield. |

| Continuous Flow Microreactors | Utilizes channels with micrometer dimensions for continuous processing. researchgate.net | Enables rapid and safe synthesis with excellent control over reaction conditions, potentially reducing by-product formation. |

By embracing these future research directions, the scientific community can expand the utility and accessibility of Methyl 6-ethoxypicolinate, paving the way for new discoveries and applications across a wide range of disciplines.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 6-ethoxypicolinate, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves esterification of 6-ethoxypicolinic acid using methanol under acid catalysis. To ensure reproducibility, document reaction parameters (temperature, stoichiometry, catalyst concentration) and characterize intermediates via NMR and HPLC. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed experimental procedures in the main text and supplementary materials, ensuring raw spectral data and purity metrics (e.g., ≥95% by HPLC) are accessible .

Q. Which spectroscopic techniques are most effective for characterizing Methyl 6-ethoxypicolinate, and how should data be interpreted?

- Methodological Answer : Use - and -NMR to confirm structural integrity, focusing on ethoxy group signals (δ 1.3–1.5 ppm for CH and δ 4.0–4.2 ppm for OCH) and ester carbonyl resonance (δ 165–170 ppm). Compare with literature spectra for validation. MS (ESI+) should show [M+H] at m/z 196.1. Adhere to IUPAC nomenclature and reporting standards for spectral data in publications .

Q. How can researchers verify the purity of Methyl 6-ethoxypicolinate, and what thresholds are considered acceptable?

- Methodological Answer : Purity is assessed via HPLC (C18 column, UV detection at 254 nm) with ≥95% peak area as the benchmark. Use differential scanning calorimetry (DSC) to confirm melting point consistency (±2°C of literature values). Report detailed chromatographic conditions and calibration curves in supplementary materials to enable replication .

Advanced Research Questions

Q. How can reaction conditions for synthesizing Methyl 6-ethoxypicolinate be systematically optimized?